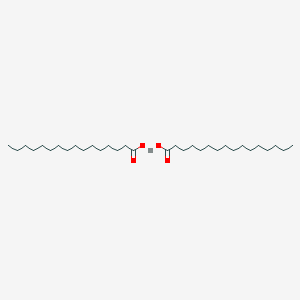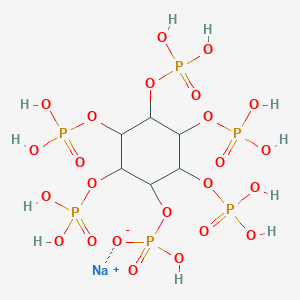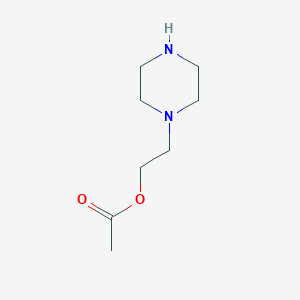
2-(Piperazin-1-yl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperazin-1-yl)ethyl acetate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Applications De Recherche Scientifique
2-(Piperazin-1-yl)ethyl acetate has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Mécanisme D'action
The mechanism of action of 2-(Piperazin-1-yl)ethyl acetate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. It has also been found to inhibit the growth of certain microorganisms by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(Piperazin-1-yl)ethyl acetate has a low toxicity profile and does not cause any significant adverse effects on the body. It has been found to have a moderate level of water solubility and can be easily metabolized in the body. Additionally, it has been found to have a low potential for drug interactions, making it a safe candidate for use in combination therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(Piperazin-1-yl)ethyl acetate is its high purity and stability, which makes it an ideal candidate for laboratory experiments. Additionally, its low toxicity profile and low potential for drug interactions make it a safe candidate for use in in vitro and in vivo studies. However, one of the limitations of this compound is its limited solubility in organic solvents, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(Piperazin-1-yl)ethyl acetate. One area of research is the development of new antibiotics and antifungal agents based on the antimicrobial properties of this compound. Another area of research is the development of new therapies for neurological disorders based on its potential effects on neurotransmitters. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, 2-(Piperazin-1-yl)ethyl acetate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to ensure high yields and purity, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-(Piperazin-1-yl)ethyl acetate involves the reaction of piperazine and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 2-(Piperazin-1-yl)ethyl acetate as a white crystalline solid with a melting point of 57-59°C. This synthesis method has been optimized to ensure high yields and purity of the compound.
Propriétés
Numéro CAS |
13849-30-4 |
|---|---|
Nom du produit |
2-(Piperazin-1-yl)ethyl acetate |
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
2-piperazin-1-ylethyl acetate |
InChI |
InChI=1S/C8H16N2O2/c1-8(11)12-7-6-10-4-2-9-3-5-10/h9H,2-7H2,1H3 |
Clé InChI |
IFRKEAUJMRIYNC-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN1CCNCC1 |
SMILES canonique |
CC(=O)OCCN1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



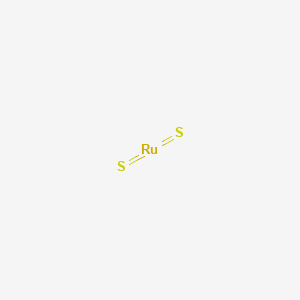
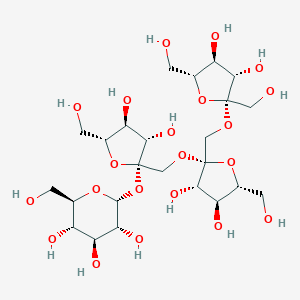
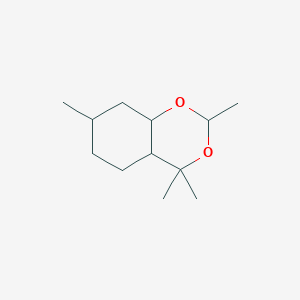
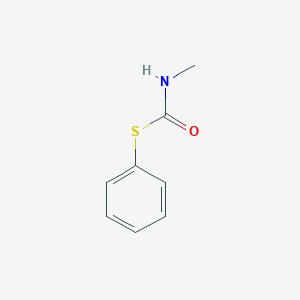
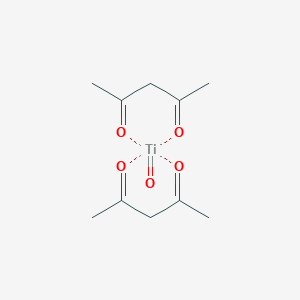
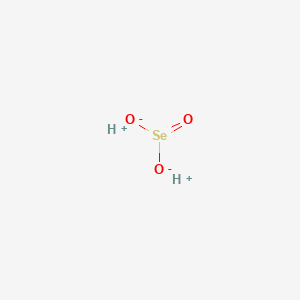
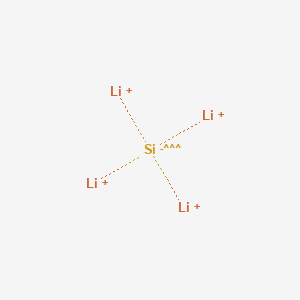
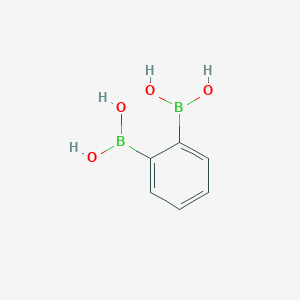
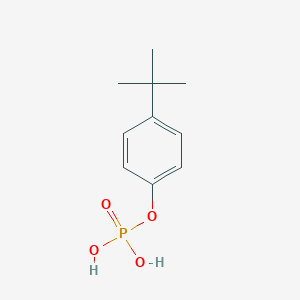
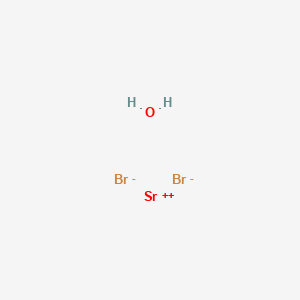
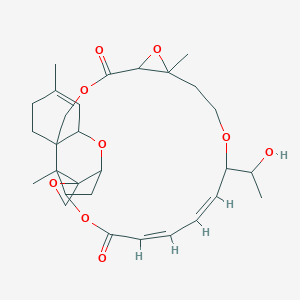
![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)
